molecular formula C9H19NO2 B1630810 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one CAS No. 74509-79-8

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one

Cat. No.: B1630810
CAS No.: 74509-79-8
M. Wt: 173.25 g/mol
InChI Key: QZNLTZOIQGUVGO-UHFFFAOYSA-N
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Description

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is an organic compound known for its role as an impurity in hydroxychloroquine sulfate. It is also referred to as N-ethyl-N-(2-hydroxyethyl)-5-aminopentanone. This compound is a colorless liquid with a stimulating odor and is soluble in water and most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one involves the reaction of 5-chloro-2-pentanone with N-ethylethanolamine. The reaction is typically carried out in the presence of tetrabutylammonium bromide and potassium hydroxide as catalysts, with chloroform as the solvent. The reaction mixture is stirred at a temperature of 20 to 30°C for about three hours. After the reaction, the organic layer is separated, dried with anhydrous sodium sulfate, and filtered to obtain the product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of packed bed reactors and continuous stirred tank reactors to convert the starting materials directly into the product. This approach enhances the overall yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is primarily used as an intermediate in organic synthesis and pharmaceutical research. It serves as a reference standard for impurities in hydroxychloroquine sulfate, which is an antimalarial drug. Additionally, it is used in the development of new synthetic methods for active pharmaceutical ingredients and fine chemicals .

Comparison with Similar Compounds

Similar Compounds

    Hydroxychloroquine: An antimalarial drug with anti-inflammatory properties.

    Chloroquine: Another antimalarial drug with a similar structure to hydroxychloroquine.

    N-ethyl-N-(2-hydroxyethyl)-5-aminopentanone: A structural isomer with similar properties.

Uniqueness

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is unique due to its specific role as an impurity in hydroxychloroquine sulfate. Its presence and quantification are crucial for ensuring the purity and efficacy of hydroxychloroquine formulations .

Properties

IUPAC Name

5-[ethyl(2-hydroxyethyl)amino]pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-10(7-8-11)6-4-5-9(2)12/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNLTZOIQGUVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996015
Record name 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
Source EPA DSSTox
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74509-79-8
Record name 5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74509-79-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one
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Record name 5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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